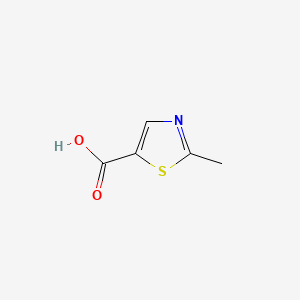

2-Methyl-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXCIYPOMMIBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193073 | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-69-1 | |

| Record name | 2-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40004-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis and Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its presence as a key structural motif in a variety of biologically active molecules. Its derivatives have shown promise as potent inhibitors of various enzymes, making them valuable scaffolds in drug discovery and development. This technical guide provides an in-depth overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its role as a modulator of cellular pathways, particularly in the context of cancer research.

Historical Perspective and Discovery

While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of thiazole synthesis methodologies. The foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This versatile reaction, which involves the condensation of an α-haloketone with a thioamide, has been a cornerstone in the synthesis of a vast array of thiazole derivatives for over a century.[1][3][4] The preparation of this compound and its esters would have evolved from the application and refinement of this fundamental synthetic strategy.

More contemporary synthetic approaches have focused on efficiency, yield, and the introduction of diverse substituents. These methods often involve the cyclization of precursors followed by functional group manipulations, such as the hydrolysis of a corresponding ester to yield the carboxylic acid.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common and practical methods involve the construction of the thiazole ring followed by or incorporating the desired functional groups. Below is a summary of key synthetic strategies.

| Synthesis Method | Starting Materials | Key Reagents | Conditions | Yield | Reference |

| Hantzsch-type Synthesis | Ethyl 2-chloroacetoacetate, Thioacetamide | - | Heating in a suitable solvent | Moderate to High | [1][5] |

| Hydrolysis of Ester | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | Sodium Hydroxide or Lithium Hydroxide | Aqueous or mixed solvent systems, heating | High | [6][7][8] |

| Photochemical Synthesis | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioacetamide | Trifluoroacetic acid, Acetonitrile | Photolysis (UV light) | 40-60% | [9] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from the hydrolysis of a similar thiazole ester and is a widely used method for obtaining the carboxylic acid.[6][7]

Materials:

-

Ethyl 2-methyl-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (for extraction, optional)

Procedure:

-

Dissolve Ethyl 2-methyl-1,3-thiazole-5-carboxylate in a suitable alcohol (e.g., ethanol or methanol).

-

To this solution, add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 1 to 2 molar equivalents).

-

Heat the reaction mixture at reflux (e.g., 60-80 °C) for 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Hantzsch-type Thiazole Synthesis followed by Hydrolysis

This two-step protocol first constructs the thiazole ester and then hydrolyzes it to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

-

Combine ethyl 2-chloroacetoacetate and thioacetamide in a round-bottom flask.

-

Add a suitable solvent such as ethanol.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Follow the procedure outlined in Protocol 1 .

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of the human kinesin HSET (also known as KIFC1).[10] HSET is a motor protein that plays a crucial role in the clustering of extra centrosomes in cancer cells. This clustering allows cancer cells with centrosome amplification, a common feature of many tumors, to undergo bipolar cell division and proliferate. Inhibition of HSET leads to the formation of multipolar spindles during mitosis, ultimately triggering mitotic catastrophe and cell death in these cancer cells. This makes HSET an attractive target for cancer therapy.

The general mechanism of action for these thiazole-based inhibitors is their ATP-competitive binding to the motor domain of HSET. This binding event prevents the hydrolysis of ATP, which is necessary for the motor function of HSET and its ability to organize microtubules.

Caption: Inhibition of HSET by thiazole derivatives disrupts spindle formation, leading to cancer cell death.

Conclusion

This compound is a valuable building block in the development of therapeutic agents. While its specific discovery is embedded in the broader history of thiazole chemistry, modern synthetic methods allow for its efficient preparation. The role of its derivatives as inhibitors of key cellular machinery, such as the HSET motor protein, highlights the importance of this scaffold in the ongoing search for novel cancer therapies. Further research into the synthesis of new derivatives and their biological activities will continue to be a promising area of investigation for medicinal chemists and drug development professionals.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Methyl-1,3-thiazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectroscopic data for 2-Methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document combines general spectroscopic principles with data from analogous compounds to predict the characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Expected Spectroscopic Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a thiazole ring, a methyl group at the 2-position, a carboxylic acid group at the 5-position, and a single aromatic proton on the thiazole ring.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (assumed)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.3 - 8.1 | Singlet | 1H | H-4 (thiazole ring) |

| ~2.7 - 2.6 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (assumed)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 165 | C=O (carboxylic acid) |

| ~165 - 162 | C-2 (thiazole ring) |

| ~145 - 142 | C-4 (thiazole ring) |

| ~128 - 125 | C-5 (thiazole ring) |

| ~20 - 18 | -CH₃ |

IR (Infrared) Spectroscopy

Technique: KBr wafer[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer)[2][3] |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[2][3] |

| ~1600 - 1400 | Medium | C=C and C=N stretching (thiazole ring) |

| ~1300 - 1200 | Medium | C-O stretch and O-H bend (carboxylic acid) |

| Below 1000 | Medium-Weak | C-H bending and ring vibrations |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z | Interpretation |

| 143.00 | Molecular Ion [M]⁺ (for C₅H₅NO₂S)[4] |

| 98 | [M - COOH]⁺ |

| 71 | [M - COOH - HCN]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and acquisition time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

For Electron Ionization (EI), a direct insertion probe can be used to introduce the solid sample into the ion source.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.

-

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

If fragmentation is observed, analyze the fragment ions to aid in structure elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of "2-Methyl-1,3-thiazole-5-carboxylic acid"

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction

This compound (CAS RN: 40004-69-1) is a substituted thiazole derivative. The thiazole ring is a core structural motif found in numerous biologically active compounds and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions. The presence of both a carboxylic acid and a methyl group on the thiazole ring provides distinct chemical handles for synthetic modification, making it a versatile building block in drug discovery and organic synthesis. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Chemical Structure and Identifiers

The fundamental structure consists of a five-membered thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 5-position.

Caption: Chemical Structure of this compound

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 40004-69-1 | [3][4][5][6][7] |

| Molecular Formula | C₅H₅NO₂S | [4][5] |

| Molecular Weight | 143.16 g/mol | [4][5][6] |

| Appearance | Solid, powder to crystal | [6][8] |

| Melting Point | 209 °C (in water) | [4] |

| Boiling Point | 301.2 °C at 760 mmHg | [3][4] |

| Density | 1.4 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 136.0 ± 20.4 °C | [3][4] |

| Refractive Index | 1.599 | [4] |

| XLogP3 | 1.2 | [4] |

| PSA (Polar Surface Area) | 78.4 Ų | [4] |

| SMILES | Cc1ncc(s1)C(O)=O | [6] |

| InChI | 1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | [6] |

| InChIKey | QCXCIYPOMMIBHO-UHFFFAOYSA-N | [3][4][6] |

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[9]

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the 3300-2500 cm⁻¹ region.[10]

-

C-H Stretch (Aromatic/Alkyl): Bands are expected around 3100-3000 cm⁻¹ for the thiazole ring C-H and just below 3000 cm⁻¹ for the methyl C-H.[10]

-

C=O Stretch (Carboxylic Acid): A strong absorption band is expected in the range of 1780-1710 cm⁻¹.[11]

-

C=N and C=C Stretch (Thiazole Ring): Aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.[10][12]

Reactivity and Stability

-

Reactivity: The compound possesses two primary reactive sites: the carboxylic acid group and the thiazole ring.

-

The carboxylic acid group can undergo typical reactions such as salt formation with bases, esterification with alcohols, and conversion to acyl halides or amides.[13]

-

The thiazole ring is an electron-rich aromatic system, though less reactive than furan or thiophene. It can undergo electrophilic substitution, but the conditions required are often harsher than for benzene.

-

-

Stability and Storage: The compound is a stable solid. It should be stored in a cool, dry place, sealed in a dry environment to prevent degradation.[8] For long-term stability, storage at <15°C in a cool, dark place is recommended.[14]

Experimental Protocols

Synthesis via Hydrolysis of Ester Precursor

A common and straightforward method for preparing this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-4-trifluoromethyl-5-thiazolecarboxylate. While this specific protocol is for a related compound, the methodology is directly applicable.[15]

Reaction: Ethyl 2-methyl-1,3-thiazole-5-carboxylate + NaOH(aq) → this compound (sodium salt) + Ethanol this compound (sodium salt) + HCl(aq) → this compound + NaCl

Detailed Protocol:

-

Saponification: Dissolve the starting ester (e.g., ethyl 2-methyl-1,3-thiazole-5-carboxylate) in a suitable solvent like ethyl acetate or methanol at room temperature.[15][16]

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide (40% solution) or potassium hydroxide, dropwise into the reaction vessel.[15][16] The addition rate should be controlled to maintain the reaction temperature below 40°C.

-

After the addition is complete, continue stirring the mixture for 60-120 minutes at ambient temperature to ensure the hydrolysis reaction goes to completion.[15][16]

-

Work-up & Acidification: If a biphasic system was used (e.g., with ethyl acetate), separate the organic phase. Slowly add a 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 3.[15][16] A solid precipitate of the carboxylic acid will form.

-

Isolation and Purification: Isolate the product by filtration. Wash the filter cake with 10% hydrochloric acid solution and then with water to remove inorganic salts.[15][16]

-

Dry the resulting solid in a vacuum oven to yield the final product, this compound.[15]

Caption: General workflow for the synthesis of the title compound via hydrolysis.

Biological Context and Potential Applications

While specific signaling pathways for this compound are not extensively documented in the provided search results, the thiazole scaffold is a well-established pharmacophore in drug development.

-

Antineoplastic Agents: The compound is categorized as an antineoplastic, suggesting potential applications in cancer research.[4] Thiazole derivatives have been investigated as inhibitors of various kinases and other targets relevant to oncology.[17][18] For example, derivatives of 2-aminothiazole-5-carboxylic acid have been designed as potent anti-tumor drugs.[17]

-

Kinase Inhibition: The structural similarity to known kinase inhibitors suggests it could serve as a fragment or starting point for developing inhibitors targeting protein kinases, which are crucial in cell signaling pathways. For instance, a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold has shown potent inhibition of the kinesin HSET (KIFC1), a target in cancer therapy.[19]

-

Antimicrobial Activity: Thiazole derivatives are known for their broad-spectrum antimicrobial activities.[1][20] This compound could be explored as a precursor for novel antibacterial or antifungal agents.

Caption: Logical relationship between the compound's structure and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound AldrichCPR 40004-69-1 [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 14. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 16. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 17. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiazole-based carboxylic acids, with a primary focus on presenting the available crystallographic data for a close analog of 2-Methyl-1,3-thiazole-5-carboxylic acid. While a definitive crystal structure for this compound is not publicly available, this guide leverages the detailed structural analysis of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid to infer and discuss the likely solid-state conformation and intermolecular interactions. This information is crucial for understanding the physicochemical properties of this class of compounds, which is vital for applications in drug design and materials science. Thiazole derivatives are known to exhibit a range of biological activities, and a thorough understanding of their three-dimensional structure is paramount for developing structure-activity relationships.[1]

Experimental Protocols: The Pathway to Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following experimental protocol is based on the successful structure determination of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid and represents a standard workflow in crystallography.[2]

Synthesis and Crystallization

The synthesis of the title compound analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, was achieved through the hydrolysis of its corresponding methyl ester.[2] A solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was treated with sodium hydroxide in aqueous ethanol and heated.[2] Following the removal of the organic solvent, the aqueous solution was acidified to precipitate the carboxylic acid.[2] The resulting solid was then purified through filtration and washing.[2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate.[2] This method allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was mounted on an Enraf-Nonius CAD-4 diffractometer for data collection.[2] The data were collected at 293 K using Mo Kα radiation.[2] The collected reflection data were then processed, and the structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Crystallographic Data Summary

The following tables summarize the key crystallographic data and refinement details for 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.[2] This data provides a quantitative description of the crystal lattice and the molecular geometry within it.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₆H₄F₃NO₂S |

| Formula Weight | 211.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961 (1) |

| b (Å) | 15.682 (3) |

| c (Å) | 10.632 (2) |

| β (°) | 90.35 (3) |

| Volume (ų) | 827.1 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (0.71073) |

| Density (calculated) (Mg m⁻³) | 1.696 |

| Absorption Coefficient (mm⁻¹) | 0.41 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.30 × 0.20 × 0.10 |

| Reflections Collected | 1672 |

| Independent Reflections | 1494 [R(int) = 0.018] |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.158 |

| R indices (all data) | R1 = 0.058, wR2 = 0.167 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O2—H2A···N1ⁱ | 0.82 | 2.02 | 2.820 (3) | 166 |

| C1—H1A···O1ⁱⁱ | 0.96 | 2.34 | 3.277 (4) | 166 |

| Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x-1, y, z |

Molecular and Crystal Structure Analysis

In the crystal structure of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, the molecules are linked into chains by intermolecular hydrogen bonds.[2] Specifically, a classical O—H···N hydrogen bond forms between the carboxylic acid hydroxyl group and the nitrogen atom of the thiazole ring of an adjacent molecule.[2] Additionally, a weaker C—H···O hydrogen bond is observed between a methyl C-H group and a carbonyl oxygen atom.[2] These interactions are crucial in dictating the packing of the molecules in the crystal lattice.

Based on this analysis, it is highly probable that this compound would exhibit similar intermolecular interactions, primarily driven by the hydrogen bonding potential of its carboxylic acid group and the thiazole nitrogen atom. The absence of the bulky and electron-withdrawing trifluoromethyl group might lead to subtle differences in the crystal packing and unit cell parameters.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of a close analog of this compound. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The analysis of the intermolecular interactions highlights the key forces governing the solid-state assembly of this class of compounds. While the definitive crystal structure of the title compound remains to be determined, the data presented herein provides a robust foundation for understanding its structural properties and for guiding future research endeavors, including co-crystallization studies and computational modeling, to further explore its potential applications.

References

An In-depth Technical Guide to Tautomerism in 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and metabolic fate of pharmaceutical compounds. This technical guide provides a comprehensive examination of the potential tautomeric forms of 2-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. While specific quantitative data for the parent compound remains to be fully elucidated in publicly available literature, this document synthesizes information from related thiazole and heterocyclic systems to predict likely tautomeric equilibria. It further outlines detailed experimental and computational methodologies for the characterization and quantification of these tautomers, offering a roadmap for researchers in drug discovery and development.

Introduction: The Significance of Tautomerism in Thiazole-Containing Compounds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The potential for tautomerism in substituted thiazoles, such as this compound, introduces a layer of complexity that can significantly influence a molecule's behavior.

The position of the tautomeric equilibrium can affect key molecular properties such as:

-

Lipophilicity: Influencing membrane permeability and absorption.

-

pKa: Affecting ionization state at physiological pH, which governs solubility and receptor interactions.

-

Hydrogen Bonding Capacity: Determining interactions with biological targets like proteins and nucleic acids.

-

Metabolic Stability: Different tautomers may be susceptible to different metabolic enzymes.

-

Spectroscopic Signature: Crucial for analytical characterization and quality control.

Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound derivatives are critical for the rational design and development of novel therapeutics.

Potential Tautomeric Forms of this compound

Based on the structural features of this compound, two primary forms of tautomerism can be postulated: keto-enol and zwitterionic tautomerism.

Keto-Enol Tautomerism

While the carboxylic acid functional group is generally stable, the thiazole ring can potentially participate in a form of keto-enol tautomerism, particularly in derivatives where the carboxylic acid is modified. For the parent acid, the predominant form is overwhelmingly the carboxylic acid. However, for esters and other derivatives, the possibility of a tautomeric equilibrium involving the thiazole ring and the carbonyl group should be considered.

Zwitterionic Tautomerism

The presence of both an acidic carboxylic acid group and a basic nitrogen atom in the thiazole ring allows for the possibility of intramolecular proton transfer, leading to a zwitterionic tautomer. The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment and the pH of the solution.

The potential tautomeric forms are illustrated in the diagram below.

Caption: Potential tautomeric equilibrium of this compound.

Physicochemical Properties and Tautomeric Equilibrium

The position of the tautomeric equilibrium is governed by the relative thermodynamic stabilities of the contributing tautomers. This stability is influenced by a variety of factors, including intramolecular hydrogen bonding, electronic effects of substituents, and, most significantly, the surrounding solvent environment.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

-

Nonpolar Solvents: In nonpolar environments, the neutral carboxylic acid form is generally favored due to lower solvation energy costs.

-

Polar Aprotic Solvents: Solvents like DMSO can stabilize both tautomers through dipole-dipole interactions. Studies on related heterocyclic systems have shown that polar aprotic solvents can favor the keto form over the enol form.[1][2]

-

Polar Protic Solvents: Solvents such as water and alcohols can form hydrogen bonds with both the carboxylic acid and the thiazole nitrogen, potentially shifting the equilibrium towards the zwitterionic form by solvating the charged species.

Substituent Effects

Electron-donating or electron-withdrawing groups on the thiazole ring or at the carboxylic acid function can influence the acidity of the carboxylic proton and the basicity of the thiazole nitrogen, thereby altering the tautomeric equilibrium.

Quantitative Analysis of Tautomerism

Currently, there is a lack of specific quantitative data, such as equilibrium constants (Keq) and pKa values, for the individual tautomers of this compound in the public domain. The determination of these parameters requires dedicated experimental and computational studies.

Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium

| Tautomer | Solvent | Keq ([Zwitterion]/[Neutral]) | pKa (Calculated) |

| Carboxylic Acid | D2O | Data not available | Data not available |

| Zwitterion | D2O | Data not available | Data not available |

| Carboxylic Acid | DMSO-d6 | Data not available | Data not available |

| Zwitterion | DMSO-d6 | Data not available | Data not available |

| Carboxylic Acid | CDCl3 | Data not available | Data not available |

| Zwitterion | CDCl3 | Data not available | Data not available |

Note: The table is populated with "Data not available" to highlight the need for experimental or computational determination of these values for this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

-

1H NMR: The chemical shifts of protons attached to or near the tautomerizing groups will differ significantly between tautomers. For example, the chemical shift of the carboxylic acid proton will disappear upon formation of the zwitterion. Variable temperature NMR studies can provide information on the kinetics of the tautomeric interconversion.

-

13C NMR: The resonance of the carboxylic carbon and the carbons of the thiazole ring will be sensitive to the tautomeric form.

-

15N NMR: This technique is particularly useful for directly probing the protonation state of the nitrogen atom in the thiazole ring.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation: Prepare solutions of the this compound derivative at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

Data Acquisition: Acquire 1H NMR spectra for each sample at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Spectral Analysis: Integrate the signals corresponding to specific protons of each tautomer. The ratio of the integrals will provide the tautomeric ratio (Keq).

-

Variable Temperature Study (Optional): Acquire spectra at a range of temperatures (e.g., from 273 K to 323 K) to investigate the thermodynamics of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the tautomers will differ, leading to distinct absorption spectra. This technique is particularly useful for quantitative analysis of the tautomeric ratio in different solvents.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of different polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolute the overlapping spectra of the tautomers to determine their individual contributions and calculate the equilibrium constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups present in the solid state and in solution. The stretching frequencies of the C=O, O-H, and N-H bonds are particularly informative for distinguishing between the carboxylic acid and zwitterionic forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. A crystal structure of a derivative, 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, has confirmed its existence as the carboxylic acid tautomer in the solid state. This provides a crucial reference point for understanding its behavior in solution.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of the different tautomers and calculate their relative energies, providing an estimate of the tautomeric equilibrium constant.

-

Solvation Models: Continuum solvation models (e.g., PCM, SMD) can be employed to account for the effect of different solvents on the tautomeric equilibrium.

-

pKa Prediction: Computational methods can be used to predict the pKa values of the acidic and basic sites in the molecule, which can help in understanding the likelihood of zwitterion formation.

Caption: A typical computational workflow for studying tautomerism.

Relevance to Drug Development and Signaling Pathways

While specific signaling pathways modulated by the tautomers of this compound have not been identified in the literature, the general importance of thiazole derivatives in pharmacology suggests several potential areas of investigation. Thiazole-containing compounds have been shown to interact with a variety of biological targets, including kinases, receptors, and enzymes.

The ability of a molecule to exist in different tautomeric forms can have significant implications for its interaction with a biological target. For example, one tautomer may bind with higher affinity to a receptor's active site due to a more favorable hydrogen bonding pattern.

Caption: Hypothetical impact of tautomerism on receptor binding and biological activity.

Conclusion and Future Directions

The tautomeric behavior of this compound and its derivatives is a critical aspect of their chemical and biological characterization. While the carboxylic acid form is likely predominant in many conditions, the potential for a zwitterionic tautomer, particularly in polar, protic environments, cannot be overlooked. This technical guide has outlined the theoretical basis for this tautomerism and provided a comprehensive set of experimental and computational protocols for its investigation.

Future research should focus on the following areas:

-

Quantitative Experimental Studies: Performing detailed NMR and UV-Vis titration experiments to determine the pKa values and tautomeric equilibrium constants for this compound and its key derivatives in various solvents.

-

Advanced Computational Modeling: Employing high-level quantum chemical calculations with explicit solvent models to provide a more accurate prediction of tautomeric preferences.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the tautomeric equilibrium is influenced by different substituents on the thiazole ring and how this, in turn, affects the biological activity of the compounds.

-

Biological Target Identification: Elucidating the specific signaling pathways and molecular targets that are modulated by the different tautomeric forms of these thiazole derivatives.

By addressing these research gaps, a more complete understanding of the role of tautomerism in the pharmacology of this compound derivatives can be achieved, ultimately facilitating the development of more effective and safer therapeutic agents.

References

- 1. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of the Thiazole-5-Carboxylic Acid Scaffold: A Technical Guide

Disclaimer: This technical guide explores the mechanism of action of the 2-Methyl-1,3-thiazole-5-carboxylic acid scaffold and its derivatives in biological systems. Due to the limited availability of direct research on "this compound," this document focuses on the broader class of thiazole-5-carboxylic acid derivatives to provide a comprehensive overview of their potential therapeutic applications and mechanisms of action. The findings presented herein are based on studies of structurally related compounds and should be interpreted as indicative of the potential activities of the core scaffold.

Introduction

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a carboxylic acid at the 5-position, the resulting thiazole-5-carboxylic acid scaffold serves as a versatile platform for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth technical overview of the known mechanisms of action, biological targets, and associated signaling pathways of various substituted thiazole-5-carboxylic acid derivatives, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the thiazole-5-carboxylic acid scaffold have emerged as promising candidates for cancer therapy, primarily through the inhibition of key enzymes involved in cell cycle progression and survival.

Inhibition of Kinesin Spindle Protein (KSP) Eg5 and HSET (KIFC1)

Certain 2-amido substituted thiazole-5-carboxylates have been identified as potent inhibitors of kinesin spindle proteins, such as Eg5 and HSET (KIFC1). These motor proteins are crucial for the formation of a bipolar spindle during mitosis. Inhibition of these kinesins leads to mitotic arrest and subsequent apoptosis in cancer cells. The mechanism is often ATP-competitive, where the thiazole derivative binds to the ATP-binding pocket of the motor domain.

Quantitative Data: Kinesin Inhibition

| Compound Class | Target | IC50 | Assay |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivatives | HSET (KIFC1) | 27 nM - 13 µM | ADP-Glo Assay |

Experimental Protocol: Kinesin HSET ADP-Glo Assay

This assay quantifies the ADP produced by the ATPase activity of HSET.

-

Reagent Preparation: Recombinant HSET enzyme, microtubules, and ATP are prepared in an assay buffer. The test compounds are serially diluted in DMSO.

-

Reaction Initiation: The HSET enzyme is incubated with microtubules and the test compound for a specified period. The reaction is initiated by the addition of ATP.

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathway: Mitotic Spindle Assembly

Caption: Inhibition of HSET/Eg5 by thiazole derivatives disrupts spindle formation, leading to mitotic arrest.

Protein Kinase CK2 Inhibition

Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of the serine/threonine protein kinase CK2.[1] CK2 is a constitutively active kinase involved in cell growth, proliferation, and apoptosis.[1] Its overexpression is associated with many cancers, making it an attractive therapeutic target. The inhibition of CK2 by these thiazole derivatives can induce apoptosis and suppress tumor growth.

Quantitative Data: Protein Kinase CK2 Inhibition

| Compound Class | Target | IC50 | Assay |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | 0.4 µM | P32 radioactive kinase assay |

Experimental Protocol: Protein Kinase CK2 Radioactive Kinase Assay

This assay measures the incorporation of radioactive phosphate from ATP into a substrate peptide by CK2.

-

Reaction Mixture: A reaction mixture containing recombinant CK2, a specific substrate peptide, and the test compound is prepared in a kinase assay buffer.

-

Reaction Initiation: The reaction is initiated by adding [γ-³²P]ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Reaction Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are determined from the dose-response inhibition curves.

Signaling Pathway: CK2-mediated Cell Survival

Caption: Thiazole derivatives inhibit CK2, leading to decreased cell proliferation and induction of apoptosis.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways

The thiazole-5-carboxylic acid scaffold is also a key feature in compounds with potent anti-inflammatory properties. These derivatives often target enzymes involved in the arachidonic acid cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Several thiazole carboxamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation and pain.[2] Some derivatives also exhibit inhibitory activity against lipoxygenases (LOX). By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Quantitative Data: COX Inhibition

| Compound Class | Target | IC50 | Assay |

| Thiazole carboxamide derivatives | COX-1 | 0.239 µM | Fluorometric Assay |

| Thiazole carboxamide derivatives | COX-2 | 0.191 µM | Fluorometric Assay |

Experimental Protocol: COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation: Recombinant COX-1 or COX-2 enzyme, heme, and a fluorometric probe are prepared in an assay buffer. Test compounds are serially diluted.

-

Incubation: The enzyme is pre-incubated with the test compound.

-

Reaction Initiation: Arachidonic acid is added to initiate the reaction. The peroxidase component of the COX enzyme converts a probe into a fluorescent product.

-

Detection: The fluorescence is measured kinetically using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the COX activity. IC50 values are calculated from the inhibition curves.

Signaling Pathway: Arachidonic Acid Cascade

Caption: Thiazole derivatives inhibit COX and LOX pathways, reducing the production of pro-inflammatory mediators.

Antimicrobial Activity: Disruption of Essential Bacterial Processes

The thiazole core is present in many antimicrobial agents, and derivatives of thiazole-5-carboxylic acid have shown activity against a range of bacterial and fungal pathogens.

Inhibition of Bacterial Enzymes

While the exact mechanisms for many thiazole-based antimicrobials are still under investigation, potential targets include enzymes essential for bacterial survival, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or fatty acid biosynthesis.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) |

| Thiazole derivatives | Staphylococcus aureus | 1.95 - 15.62 |

| Thiazole derivatives | Escherichia coli | 1.95 - 15.62 |

| Thiazole derivatives | Candida albicans | 1.95 - 15.62 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow: Antimicrobial Activity Screening

Caption: A typical workflow for the discovery and development of novel antimicrobial thiazole derivatives.

Conclusion

The this compound scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The diverse mechanisms of action, spanning anticancer, anti-inflammatory, and antimicrobial activities, are attributed to the ability of these compounds to interact with and inhibit a variety of key biological targets. While further research is needed to fully elucidate the specific mechanisms and to optimize the pharmacological properties of these derivatives, the existing data strongly support the continued exploration of the thiazole-5-carboxylic acid scaffold in drug discovery and development. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest for novel and effective therapies.

References

Biological Screening of a 2-Methyl-1,3-thiazole-5-carboxylic Acid Compound Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of a compound library based on the "2-Methyl-1,3-thiazole-5-carboxylic acid" core structure. This scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document outlines detailed experimental protocols for key assays, presents quantitative data from representative screening campaigns, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Introduction to the this compound Scaffold

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural feature imparts unique physicochemical properties that are advantageous for drug design, including the ability to participate in hydrogen bonding and other molecular interactions. The "this compound" core provides a versatile platform for chemical modification, allowing for the generation of diverse compound libraries with the potential to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from various screening assays performed on representative libraries of thiazole derivatives, including compounds containing the this compound core. This data is intended to provide a comparative overview of the potential biological activities of such a library.

Table 1: Anticancer Activity - Cytotoxicity Screening

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [1] |

| 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [1] |

| 2b | COLO205 (Colon) | MTS Assay | 30.79 | [2] |

| 2b | B16F1 (Melanoma) | MTS Assay | 74.15 | [2] |

| Compound 8 | MCF-7 (Breast) | Not Specified | 3.36 ± 0.06 (µg/ml) | [3] |

| Compound 7a | MCF-7 (Breast) | Not Specified | 6.09 ± 0.44 (µg/ml) | [3] |

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Not Specified | 0.50 - 4.75 | [4] |

| 5k | MDA-MB-231 (Breast) | Transwell Migration | 0.176 | [5] |

| 5j | MDA-MB-231 (Breast) | Transwell Migration | 0.189 | [5] |

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | [6] |

| Compound 16 | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56 - 6.25 | - | - | [6] |

| Compound 3 | Various Gram-positive and Gram-negative | 230 - 700 | - | - | [7] |

| Compound 8 | Various Fungi | - | Various | 80 - 230 | [7] |

| Thiazole Derivatives | S. aureus | 2 - 64 | - | - | [8] |

Table 3: Enzyme Inhibition Screening

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 2b | COX-1 | In vitro inhibition | 0.239 | [2] |

| 2b | COX-2 | In vitro inhibition | 0.191 | [2] |

| 2a | COX-2 | In vitro inhibition | 0.958 | [2] |

| 2j | COX-2 | In vitro inhibition | 0.957 | [2] |

| THZD1 | COX-2 | In vitro inhibition | 1.9 | [9] |

| THZD2 | COX-2 | In vitro inhibition | 2.3 | [9] |

| PYZ16 | COX-2 | In vitro inhibition | 0.52 | [9] |

| 4c | VEGFR-2 | Enzyme Assay | 0.15 | [1] |

| T1 | SIRT2 | In vitro inhibition | 17.3 | [10] |

Table 4: Antiplasmodial Activity

| Compound ID | Parasite Strain | Assay Type | IC50 (µM) | Reference |

| 1a | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |

| 1e | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |

| 2e | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |

| 4o | Plasmodium falciparum (3D7) | Asexual Stage | 0.020 | [12] |

| 4o | Plasmodium berghei | Exoerythrocytic Stage | 0.024 | [12] |

Experimental Protocols

Detailed methodologies for key screening assays are provided below to ensure reproducibility and facilitate the design of new screening campaigns.

Anticancer Screening: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds from the this compound library in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum) well.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Enzyme Inhibition Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the substrate arachidonic acid.

-

Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells.

-

Add the test compounds from the library at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Pre-incubate the plate at room temperature for a short period.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric substrate (TMPD).

-

-

Measurement:

-

Measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value for both COX-1 and COX-2 to determine potency and selectivity.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by the this compound compound library and a general workflow for high-throughput screening.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed for its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the potential of this compound class. This technical guide provides a foundational framework for researchers to design and execute comprehensive biological screening campaigns. The provided experimental protocols and summarized data serve as a valuable resource for identifying and characterizing new lead compounds. Further exploration of the structure-activity relationships within this compound library is warranted to optimize potency, selectivity, and pharmacokinetic properties for future drug development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays | MDPI [mdpi.com]

- 11. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 2-Methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical reactivity of 2-Methyl-1,3-thiazole-5-carboxylic acid, with a specific focus on its behavior in electrophilic substitution reactions. The unique substitution pattern of this heterocyclic compound, featuring both an electron-donating and an electron-withdrawing group, presents a nuanced reactivity profile that is critical for its application in medicinal chemistry and materials science.

Core Reactivity of the Thiazole Ring

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the interplay of the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom. Generally, the thiazole nucleus is susceptible to electrophilic attack, with the C5 position being the most activated, followed by the C4 and C2 positions. However, the presence of substituents can significantly alter this inherent reactivity.

In this compound, the scenario is more complex. The C2 position is substituted with a methyl group, which is weakly electron-donating through an inductive effect, thereby slightly activating the ring. Conversely, the C5 position is occupied by a carboxylic acid group, a strongly deactivating group that withdraws electron density from the ring via both inductive and resonance effects. This deactivation renders the thiazole ring significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazole.

The primary site for potential electrophilic attack on this molecule is the C4 position. The directing effects of the existing substituents play a crucial role in determining the feasibility and outcome of such reactions.

Directing Effects of Substituents in Electrophilic Substitution

The regioselectivity of electrophilic substitution on this compound is dictated by the combined electronic influence of the methyl and carboxylic acid groups. The following diagram illustrates these directing effects and the resulting predicted reactivity at the C4 position.

Caption: Directing effects of substituents on electrophilic attack.

Predicted Reactivity in Electrophilic Substitution Reactions

| Reaction Type | Reagents | Predicted Outcome at C4 | Predicted Reactivity |

| Halogenation | Br₂, FeBr₃ or NBS, acid catalyst | 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid | Low to moderate. Requires forcing conditions. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-2-methyl-1,3-thiazole-5-carboxylic acid | Very low. Ring is strongly deactivated. Risk of oxidation and decomposition. |

| Acylation | Acyl chloride, AlCl₃ (Friedel-Crafts) | 4-Acyl-2-methyl-1,3-thiazole-5-carboxylic acid | Very low to negligible. The Lewis acid catalyst is likely to coordinate with the nitrogen and carboxylic acid oxygen atoms, further deactivating the ring. |

Generalized Experimental Protocol for Electrophilic Bromination

The following is a representative, generalized protocol for the bromination of a deactivated thiazole ring, adapted for this compound. This protocol is hypothetical and would require optimization.

Objective: To synthesize 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Subsequently, add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may require several hours to proceed to a reasonable conversion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound presents a challenging substrate for electrophilic aromatic substitution due to the potent deactivating nature of the 5-carboxylic acid group. The C4 position is the most likely site for substitution, though forcing conditions are anticipated to be necessary. The successful functionalization of this core structure through electrophilic substitution would require careful optimization of reaction conditions to overcome the inherent low reactivity of the ring. Further research into alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions on a pre-functionalized thiazole, may offer more viable routes to C4-substituted derivatives. This guide provides a foundational understanding for researchers aiming to explore the chemical space around this important heterocyclic scaffold.

Quantum Chemical Insights into 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies and data presented herein are based on established computational chemistry protocols, particularly Density Functional Theory (DFT), which has been successfully applied to a variety of thiazole derivatives.

Introduction to Computational Analysis

Quantum chemical calculations, particularly DFT, have become indispensable tools in modern chemistry and drug design.[1] These methods allow for the in-silico prediction of molecular properties, offering insights that complement and guide experimental research. For this compound, these calculations can predict its three-dimensional structure, vibrational modes, electronic behavior, and potential reactivity, all of which are crucial for understanding its biological activity. Thiazole-containing compounds are known for a wide range of pharmacological activities, making computational studies of their derivatives particularly valuable.[2]

Computational Methodology

The following section outlines a typical and robust computational protocol for the quantum chemical analysis of this compound. This methodology is derived from successful studies on similar thiazole derivatives.[3][4]

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Molecular Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. For this compound, conformational analysis is particularly important due to the rotational freedom of the carboxylic acid group.[4] A potential energy surface scan can be performed by systematically rotating the dihedral angle of the -COOH group to identify all possible conformers. The resulting energy minima correspond to the stable conformations of the molecule.

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.[5]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[3]

-